molecular formula C5H10O3S B13893712 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione

3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione

Cat. No.: B13893712
M. Wt: 150.20 g/mol
InChI Key: JEHUWGUAQKDMJI-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing sulfur, with a hydroxyethyl group attached to the third carbon and a lambda6-thietane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydroxyethyl-substituted thiol with a suitable carbonyl compound can lead to the formation of the thietane ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thietane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-containing biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the modulation of enzyme activity, disruption of metabolic pathways, and other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)-cyclopent-2-enone: A structurally similar compound with a cyclopentane ring instead of a thietane ring.

    3-Ethyl-4-hydroxycyclopent-2-enone: Another related compound with an ethyl group instead of a hydroxyethyl group.

Uniqueness

3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties compared to its cyclopentane analogs. The sulfur atom in the thietane ring can participate in various chemical reactions that are not possible with carbon-only rings, making this compound valuable for specific applications in chemistry and industry.

Properties

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)ethanol

InChI

InChI=1S/C5H10O3S/c1-4(6)5-2-9(7,8)3-5/h4-6H,2-3H2,1H3

InChI Key

JEHUWGUAQKDMJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CS(=O)(=O)C1)O

Origin of Product

United States

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